半乳甘露聚糖

描述

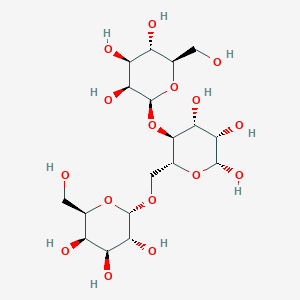

Galactomannan is a type of polysaccharide composed of a mannose backbone with galactose side groups. Specifically, it consists of a (1-4)-linked beta-D-mannopyranose backbone with branch points from their 6-positions linked to alpha-D-galactopyranose . This compound is found in the endosperm of seeds from various plants, including guar, locust bean, and fenugreek . Galactomannans are widely used in the food industry as stabilizers and thickeners due to their ability to increase the viscosity of aqueous solutions .

科学研究应用

Galactomannan has a wide range of applications in scientific research, including:

作用机制

Target of Action

Galactomannan is a polysaccharide consisting of a mannose backbone with galactose side groups . It is a component of the cell wall of the mold Aspergillus and is released during growth . The primary targets of Galactomannan are the cells of the immune system, where it interacts with specific receptors, triggering an immune response .

Mode of Action

Galactomannan interacts with its targets by binding to specific receptors on the surface of immune cells . This interaction triggers a series of biochemical reactions within the cells, leading to the activation of the immune response.

Biochemical Pathways

The interaction of Galactomannan with immune cells triggers a cascade of biochemical reactions. These include the activation of various signaling pathways involved in immune response . Additionally, Galactomannan has been shown to affect glucose metabolism by enhancing the uptake of glucose by cells .

Pharmacokinetics

It is known that galactomannan is a water-soluble compound, which suggests that it may be readily absorbed and distributed throughout the body .

Result of Action

The interaction of Galactomannan with immune cells leads to the activation of the immune response, which can help the body fight off infections . Additionally, by enhancing glucose uptake, Galactomannan may help regulate blood glucose levels .

Action Environment

The action of Galactomannan can be influenced by various environmental factors. For example, the release of Galactomannan from Aspergillus is affected by changes in osmolality, temperature, and pH . Furthermore, the structure and properties of Galactomannan can be affected by the mannose/galactose ratio, which can influence its functional properties .

生化分析

Biochemical Properties

Galactomannan interacts with various enzymes, proteins, and other biomolecules. It is a polysaccharide cell wall component of Aspergillus and galactomannan antigen detection has become widely used for diagnosis of invasive aspergillosis . The biochemical properties of galactomannans vary among species, being the ratio mannose/galactose of the galactomannan chain one of the most used variables to predict their final properties .

Cellular Effects

Galactomannan has significant effects on various types of cells and cellular processes. For instance, it has been used for diagnosing invasive aspergillosis infections in humans . The detection of galactomannan in blood is used to diagnose invasive aspergillosis infections in humans .

Molecular Mechanism

The molecular mechanism of Galactomannan involves its interaction with various biomolecules. Galactomannans are polysaccharides consisting of a mannose backbone with galactose side groups, more specifically, a (1-4)-linked beta-D-mannopyranose backbone with branchpoints from their 6-positions linked to alpha-D-galactose .

Temporal Effects in Laboratory Settings

The effects of Galactomannan over time in laboratory settings are significant. For instance, the sensitivity of the Galactomannan test is highest when using the lowest ODI cutoff of 0.5, at the cost of having the lowest specificity of 0.89–0.92 .

Metabolic Pathways

Galactomannan is involved in several metabolic pathways. Nine biochemical steps are required for the complete synthesis of the intermediate prior to being transferred to the targeted protein .

准备方法

Synthetic Routes and Reaction Conditions: Galactomannan can be extracted from plant seeds through a series of steps involving water extraction, precipitation with ethanol, and purification using ion-exchange chromatography . The extraction process typically involves grinding the seeds, suspending them in water, and then filtering the mixture to remove insoluble materials. The filtrate is then precipitated with ethanol to isolate the galactomannan, which is further purified using ion-exchange chromatography .

Industrial Production Methods: In industrial settings, galactomannan is often produced from guar gum, locust bean gum, and fenugreek gum. The seeds are mechanically processed to separate the endosperm, which is then milled into a fine powder. This powder is subjected to a series of hydration, extraction, and purification steps to obtain high-purity galactomannan . The industrial process is designed to maximize yield and ensure consistent quality of the final product.

化学反应分析

Types of Reactions: Galactomannan undergoes various chemical modifications to enhance its properties for specific applications. Common reactions include hydrolysis, esterification, etherification, and the addition of functional groups such as sulfates or phosphates . These modifications can alter the solubility, polarity, ionic charge, and bioactivity of the galactomannan .

Common Reagents and Conditions:

Hydrolysis: Typically performed using acids or enzymes to break down the polysaccharide into smaller oligosaccharides.

Esterification: Involves reacting galactomannan with carboxylic acids or their derivatives under acidic or basic conditions.

Etherification: Achieved by reacting galactomannan with alkyl halides or epoxides in the presence of a base.

Addition of Functional Groups: Sulfation and phosphorylation are carried out using reagents like chlorosulfonic acid and phosphoric acid, respectively.

Major Products: The products of these reactions include various galactomannan derivatives with enhanced properties such as increased solubility, improved bioactivity, and greater stability .

相似化合物的比较

Galactomannan is often compared with other polysaccharides such as guar gum, locust bean gum, and tara gum. These compounds share similar structures but differ in their mannose-to-galactose ratios, which affect their solubility and viscosity .

Guar Gum: Mannose-to-galactose ratio of approximately 2:1.

Locust Bean Gum: Mannose-to-galactose ratio of approximately 4:1.

The unique properties of galactomannan, such as its high solubility and ability to form stable hydrogels, make it particularly suitable for applications in drug delivery and food stabilization .

生物活性

Galactomannan is a polysaccharide primarily derived from the cell walls of fungi, particularly from species like Aspergillus fumigatus. This compound has garnered significant attention due to its biological activities, particularly in the context of human health and disease. This article explores the biological activity of galactomannan, focusing on its role as a biomarker in medical mycology, its diagnostic applications, and its pharmacological properties.

Structure and Composition

Galactomannan consists of a mannan backbone with galactofuranose side chains. Its structure can vary depending on the source, with different fungi producing distinct forms of galactomannan. The primary forms include:

- Membrane-bound : Attached to cell membranes via glycosylphosphatidylinositol (GPI) anchors.

- Cell wall-associated : Covalently linked to β-1,3-glucans in the fungal cell wall.

- Free polymer : Released into the culture medium during fungal growth.

The synthesis of galactomannan involves several enzymes, including α-mannosyltransferases and β-galactofuranosyltransferases, which are crucial for its structural integrity and biological function .

Role in Fungal Pathogenicity

Galactomannan serves as a critical virulence factor for Aspergillus species. It is involved in:

- Fungal Growth : Supports vegetative and polarized growth, facilitating the establishment of infections.

- Immune Evasion : Modulates host immune responses, allowing fungi to evade detection and destruction by the immune system. For instance, it can inhibit the activation of macrophages and alter cytokine production .

Diagnostic Applications

Galactomannan is widely used as a biomarker for diagnosing invasive aspergillosis (IA). Its detection in bronchoalveolar lavage fluid (BALF) and serum samples has been extensively studied:

- Sensitivity and Specificity : Studies report varying sensitivities for galactomannan testing in BALF ranging from 60% to 100%, with specificities between 79% and 100% depending on the patient population and cut-off values used .

- Clinical Case Studies : In a cohort study involving patients with chronic pulmonary aspergillosis (CPA), sensitivities were noted below 50% for BALF samples . Conversely, other studies indicated higher sensitivities (up to 92%) in patients with hematological malignancies .

| Study Reference | Sample Type | Sensitivity (%) | Specificity (%) | Cut-off Index |

|---|---|---|---|---|

| Bergeron et al. | BALF | 57.6 | 95.6 | ≥0.5 |

| Park et al. | BALF | 78 | 90 | ≥0.5 |

| Husain et al. | Serum | 92-100 | Not specified | Not specified |

Pharmacological Activities

Recent research has explored the pharmacological potential of structurally modified galactomannan derivatives:

- Antimicrobial Activity : Galactomannan derivatives exhibit antimicrobial properties against various pathogens, including bacteria and viruses. For example, certain derivatives have shown effectiveness against leishmaniasis by modulating macrophage immune functions .

- Anticoagulant Properties : Some studies suggest that galactomannan may possess anticoagulant effects, which could be beneficial in therapeutic contexts where blood coagulation is a concern .

Case Studies

- Invasive Pulmonary Aspergillosis : A study highlighted that early detection of galactomannan in BALF can significantly improve diagnosis timing for IA patients, leading to timely antifungal therapy initiation .

- Hematological Malignancies : In patients undergoing treatment for hematological malignancies, the use of galactomannan as a diagnostic tool demonstrated high sensitivity, supporting its role in monitoring disease progression and treatment response .

Future Directions

Research continues to investigate the full range of biological activities associated with galactomannan:

- Mechanisms of Action : Understanding how galactomannan interacts with host immune cells could lead to novel therapeutic strategies.

- Improving Diagnostic Accuracy : Efforts are underway to enhance the sensitivity and specificity of galactomannan assays, particularly in diverse patient populations.

属性

IUPAC Name |

2-(hydroxymethyl)-6-[[4,5,6-trihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(21)9(23)13(27)17(32-4)30-3-6-15(11(25)12(26)16(29)31-6)34-18-14(28)10(24)8(22)5(2-20)33-18/h4-29H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMDQUFIYNPYJFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11078-30-1, 25218-29-5 | |

| Record name | D-Galacto-D-mannan | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Galacto-d-mannan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-O-Glucosylmaltose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029929 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: What is the basic chemical structure of galactomannan?

A1: Galactomannans are polysaccharides composed of a linear backbone of (1→4)-linked β-D-mannopyranose units with single α-D-galactopyranose side chains attached by (1→6) linkages. [, ]

Q2: How does the mannose:galactose (M/G) ratio vary between different galactomannan sources?

A2: The M/G ratio differs significantly among galactomannans from various plant sources. For example, guar gum has an M/G ratio of approximately 1:2, while locust bean gum exhibits a higher ratio of 4:1, and fenugreek gum demonstrates a 1:1 ratio. [, , ]

Q3: How does the M/G ratio impact the properties of galactomannan?

A3: The M/G ratio significantly influences the physicochemical characteristics of galactomannans. A higher galactose content generally leads to increased water solubility. This relationship is exemplified by fenugreek gum, with its 1:1 M/G ratio contributing to its superior water solubility compared to guar gum and locust bean gum. []

Q4: What spectroscopic techniques are used to characterize galactomannan structure?

A4: Researchers employ a combination of techniques such as Fourier Transform Infrared Spectroscopy (FTIR), 1H Nuclear Magnetic Resonance (NMR), and 13C NMR spectroscopy to elucidate the structural characteristics of galactomannans. FTIR helps identify characteristic functional groups, while 1H and 13C NMR provide detailed insights into the arrangement of mannose and galactose units and their linkages within the polysaccharide structure. [, , ]

Q5: Can the structure of galactomannan be modified, and if so, how does this impact its properties?

A5: Yes, enzymatic modifications can alter galactomannan structure. For instance, treating guar gum with mannanase enzymes can reduce its degree of polymerization. This modification leads to changes in the mechanical properties of films derived from these modified galactomannans, with lower polymerization degrees generally resulting in improved elongation at break and tensile strength. []

Q6: What are the key material properties of galactomannan relevant to its applications?

A6: Galactomannans exhibit several advantageous material properties, including their ability to form gels, thicken solutions, stabilize emulsions, and create films. Their film-forming ability is particularly useful, with applications ranging from edible coatings for fruits [] to biodegradable agricultural films. []

Q7: How do factors like temperature and concentration affect the viscosity of galactomannan solutions?

A7: Galactomannan solutions exhibit shear-thinning behavior, meaning their viscosity decreases with increasing shear rate. Additionally, viscosity is directly proportional to concentration, with higher concentrations leading to more viscous solutions. Temperature also plays a role; as the temperature rises, the viscosity of fully hydrated galactomannan solutions generally decreases. [, ]

Q8: How does galactomannan interact with Aspergillus fumigatus, and what are the downstream effects?

A8: Aspergillus fumigatus incorporates galactomannan into its cell wall. During infection, this galactomannan is released into the bloodstream, making it a valuable diagnostic marker for invasive aspergillosis. [, , , ]

Q9: Can galactomannan inhibit the growth or invasion of pathogens?

A9: Research suggests that galactomannan can inhibit the invasion of Trichinella spiralis larvae into intestinal epithelial cells. This effect is attributed to galactomannan's ability to bind to the carbohydrate recognition domain of a recombinant Trichinella spiralis galectin (rTsgal), which normally facilitates larval invasion. []

Q10: How is galactomannan used in the diagnosis of invasive aspergillosis?

A10: A double-sandwich enzyme-linked immunosorbent assay (ELISA) has been developed to detect galactomannan antigenemia in serum. This test enables the early diagnosis of invasive aspergillosis, particularly in high-risk patients such as those with hematological malignancies. [, , , , ]

Q11: What are the limitations of using galactomannan for diagnosing invasive aspergillosis?

A11: While valuable, galactomannan testing has limitations. False-positive results can occur due to the presence of galactomannan in certain medications, blood products, and enteral feeding formulas. Therefore, careful interpretation of test results in the context of the patient's clinical presentation is crucial. [, ]

Q12: Can galactomannan be used for applications beyond diagnostics?

A12: Yes, galactomannan shows promise in various applications. Research highlights its potential as a drug delivery system due to its biocompatibility and ability to form hydrogels. [, ] It also exhibits immunomodulatory effects, demonstrated by its ability to enhance antibody-dependent cellular cytotoxicity (ADCC) against Trichinella spiralis larvae by promoting macrophage polarization towards the M1 phenotype. []

Q13: How is galactomannan used in drug delivery systems?

A13: Galactomannan can be formulated into hydrogels, which can encapsulate and release drugs in a controlled manner. For example, a self-repairing galactomannan hydrogel has been developed, showcasing its potential for sustained drug release and other applications like water treatment and sealing technology. []

Q14: What is the role of galactomannan in food science and technology?

A14: Galactomannans, including guar gum, locust bean gum, and tara gum, are widely utilized as thickening, gelling, and stabilizing agents in various food products. Their ability to modify texture, improve mouthfeel, and enhance stability makes them invaluable ingredients in numerous food formulations. [, , ]

Q15: Are there any potential applications of galactomannan in agriculture?

A15: Research explores the use of galactomannan-based coatings as an eco-friendly alternative to traditional plastic films in agriculture. These biodegradable coatings can act as mulches, protecting crops and improving soil conditions. []

Q16: What are the environmental implications of using galactomannan?

A17: Galactomannans are biopolymers derived from renewable plant sources, making them a more sustainable alternative to synthetic polymers. They are also biodegradable, further minimizing their environmental impact. []

Q17: Are there ongoing research efforts to optimize galactomannan for specific applications?

A18: Yes, research continues to explore methods for tailoring galactomannan's properties for targeted applications. For instance, chemical modifications, blending with other polymers, and exploration of novel extraction and purification methods are being investigated to enhance its performance in areas like drug delivery, food science, and biomaterials. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。